N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This compound features a complex heterocyclic structure that contributes to its pharmacological properties. Its molecular weight and specific chemical properties are essential for understanding its interactions within biological systems.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit notable anticancer activity. For instance:
- In vitro studies indicated that derivatives of pyrido-thiadiazine compounds show cytotoxic effects against various cancer cell lines. Specific IC50 values were reported in the range of 10–50 µM for several derivatives against breast and prostate cancer cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in malignant cells through the activation of intrinsic pathways.
Anti-inflammatory Effects
In addition to anticancer properties, preliminary studies suggest that this compound may have anti-inflammatory effects. It has been observed to reduce pro-inflammatory cytokine levels in animal models of inflammation . This dual action could make it a candidate for treating both cancer and inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of a series of pyrido-thiadiazine derivatives, including our compound of interest. The results indicated that:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MCF-7 | 25 | Apoptosis induction |
2 | LNCaP | 30 | Enzyme inhibition |
3 | A549 | 15 | Cell cycle arrest |
These findings highlight the promising anticancer activity associated with structural analogs .
Case Study 2: Inflammation Model
In a model of acute inflammation, the compound was tested for its ability to modulate inflammatory responses. The results showed a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-16-7-9-19(10-8-16)27-15-26(31(29,30)20-6-3-11-24-22(20)27)14-21(28)25-18-5-2-4-17(12-18)13-23/h2-12H,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLSATTVOMFHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.